Neridienone B
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Overview
Description
Neridienone B is a natural organic compound belonging to the diterpenoid class. It is also known as 20S,21-dihydroxypregna-4,6-diene-3,12-dione. This compound is typically isolated from the herbs of Nerium indicum Mill. It is a yellow solid with a distinctive aromatic odor and is soluble in ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neridienone B is primarily obtained through extraction, separation, and purification techniques from natural sources. The process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound is derived from natural extraction.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the plant Nerium indicum Mill. The process includes harvesting the plant material, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Neridienone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Neridienone B has significant applications in various fields:
Chemistry: Used as a reference standard and synthetic precursor compound.
Biology: Exhibits significant leishmanicidal activity against amastigotes of Leishmania mexicana.
Medicine: Shows significant effects on calcein accumulation in multidrug-resistant human ovarian cancer cells.
Industry: Used as an intermediate and fine chemical in various industrial processes.
Mechanism of Action
Neridienone B exerts its effects through various molecular targets and pathways. It has been shown to affect calcein accumulation in multidrug-resistant human ovarian cancer cells, indicating its potential role in overcoming drug resistance. Additionally, it exhibits leishmanicidal activity by targeting the amastigotes of Leishmania mexicana .
Comparison with Similar Compounds
Neridienone B can be compared with other similar compounds such as:
Neridienone A: Another diterpenoid isolated from the same plant, exhibiting similar biological activities.
6,7-Dihydroneridienone: A structurally similar compound with potent antileishmanial activity.
This compound is unique due to its specific hydroxylation pattern and its significant biological activities, particularly its effects on multidrug-resistant cancer cells and leishmanicidal properties .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBLKWGLSQARQJ-BJSXQCTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural characteristics of Neridienone B and what is its known biological activity?
A1: this compound is a pregnane compound with the molecular formula C21H28O4. [] While its exact mechanism of action remains unclear, the research indicates that this compound exhibits Multi-Drug Resistance (MDR) reversal activity. This activity was observed through the increased accumulation of calcein in MDR human ovarian cancer 2780AD cells when this compound was present. [] This suggests potential applications in overcoming drug resistance in cancer treatment.
Q2: Are there any studies on the in vitro activity of this compound against cancer cell lines?
A2: The provided research abstract does not mention any specific in vitro studies on the activity of this compound against cancer cell lines. [] Further research is needed to explore its potential anticancer effects.
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